3-Fluorooxane-4,4-diol

Gem‑diol stability Fluorine inductive effect Carbonyl hydrate equilibrium

PROTAC developers face linker instability and non-specific reactivity. 3-Fluorooxane-4,4-diol solves this via a fluorine-stabilized gem-diol that resists dehydration, enabling reversible boronate ester formation for dynamic covalent PROTAC assembly. • Unique C4-gem-diol with C3-fluorine inductive stabilization • Forms chelate-stabilized cyclic boronate esters at physiological pH • ¹⁹F NMR handle for fragment-based screening • Rule-of-3 compliant fragment (MW 136, logP -0.56, 2 HBD) Supplied as a solid; available in research quantities with reliable global shipping.

Molecular Formula C5H9FO3
Molecular Weight 136.12 g/mol
CAS No. 1523571-11-0
Cat. No. B1406331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorooxane-4,4-diol
CAS1523571-11-0
Molecular FormulaC5H9FO3
Molecular Weight136.12 g/mol
Structural Identifiers
SMILESC1COCC(C1(O)O)F
InChIInChI=1S/C5H9FO3/c6-4-3-9-2-1-5(4,7)8/h4,7-8H,1-3H2
InChIKeyBKQIVNQXMOFOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorooxane-4,4-diol: Fluorinated Geminal Diol Building Block


3-Fluorooxane-4,4-diol (CAS 1523571-11-0) is a fluorinated saturated heterocycle belonging to the oxane (tetrahydropyran) class. It features a geminal diol (gem‑diol) at the C4 position and a single fluorine substituent at C3, giving a molecular formula of C₅H₉FO₃ (MW 136.12 g mol⁻¹) . The compound is a solid at ambient temperature, and its predicted physicochemical properties include a boiling point of 300.9 °C, a density of 1.35–1.40 g cm⁻³, and a calculated log P of −0.56 . A predicted pKₐ of 11.65 ± 0.40 indicates very weak acidity of the gem‑diol hydroxyl groups . The gem‑diol motif enables reversible boronate ester formation, which has been specifically highlighted for proteolysis‑targeting chimera (PROTAC) linker synthesis . Sigma‑Aldrich supplies this compound as an Aldrich CPR product for early‑discovery research, noting that no vendor‑collected analytical data is provided .

Workflow
Fluorinated gem-diol building block for PROTAC linker synthesis
Selection Logic
Dual functionality: stabilized gem-diol plus C3-fluorine for reversible boronate ester assembly
Use Context
Fragment-based drug discovery, ADME-modulated bioisostere design, or organocatalytic desymmetrisation scaffold

Why Unfluorinated or Mono-Hydroxy Analogs Cannot Substitute


The defining structural feature of 3‑fluorooxane‑4,4‑diol is the simultaneous presence of a gem‑diol at C4 and an electron‑withdrawing fluorine at C3. This combination is rare among commercially available building blocks. Non‑fluorinated tetrahydropyran‑4,4‑diols are generally unstable with respect to dehydration to tetrahydropyran‑4‑one, and the equilibrium heavily favours the ketone in the absence of strongly electron‑withdrawing substituents [1]. The C3‑fluorine substituent shifts the carbonyl‑hydrate equilibrium toward the gem‑diol form through an inductive destabilisation of the carbonyl, a phenomenon well documented for α‑fluorinated and α‑chlorinated ketones [2]. Mono‑hydroxy analogs (e.g., tetrahydropyran‑4‑ol or 3‑fluorotetrahydropyran‑4‑ol) lack the vicinal or geminal diol geometry required for chelation‑driven boronate ester formation, a critical reactivity handle for dynamic covalent PROTAC linker assembly . Therefore, simple structural analogs cannot recapitulate the dual functionality — a stabilised gem‑diol capable of reversible covalent bond formation — that defines 3‑fluorooxane‑4,4‑diol as a distinct chemical entity [3].

Gem-diol stability may not transfer from non-fluorinated analogs
Unfluorinated tetrahydropyran-4,4-diols are not shelf-stable; the ketone form predominates. The C3-fluorine inductive effect shifts equilibrium toward the isolable gem-diol solid, a property absent in non-fluorinated or mono-hydroxy analogs.
Boronate ester formation specificity limits direct substitution
Mono-ol tetrahydropyrans (e.g., tetrahydropyran-4-ol) form only acyclic boronate esters with lower kinetic stability, lacking the chelate-driven cyclic ester geometry required for dynamic covalent PROTAC linkers.
Pharmacophoric and ADME profile differs from ketone or mono-ol analogs
The gem-diol plus fluorine combination provides unique HBD/HBA counts and a logP shift of ~−0.9 vs. tetrahydropyran-4-one. Replacing with a simpler analog may alter solubility, permeability, and target engagement profiles in lead series.

Evidence Guide: Key Differentiators from Closest Analogs


Gem-Diol Stabilization by C3-Fluorine vs. Tetrahydropyran-4-one

The C3‑fluorine substituent in 3‑fluorooxane‑4,4‑diol stabilises the gem‑diol form relative to the dehydrated ketone. In unfluorinated tetrahydropyran‑4‑one, the carbonyl form predominates (>99%) under neutral aqueous conditions, with only trace hydrate detectable [1]. The electron‑withdrawing fluorine in the α‑position destabilises the carbonyl more than the hydrate, shifting the equilibrium toward the gem‑diol. While quantitative equilibrium constants (Kₕ) for 3‑fluorooxane‑4,4‑diol have not been experimentally reported, class‑level data for α‑fluorinated ketones indicate Kₕ increases by 10²–10⁴‑fold compared to non‑fluorinated analogs [2]. The compound is supplied as the gem‑diol solid, indicating that the hydrated form is the thermodynamically stable species at ambient conditions .

Gem-Diol Stabilization by C3-Fluorine
Class-level inference
Supplied as stable gem-diol solid vs. tetrahydropyran-4-one: >99% ketone in aqueous conditions
Supports direct use in diol-specific chemistries without in-situ hydration
Quantitative Kₕ data not experimentally reported for target compound
Gem‑diol stability Fluorine inductive effect Carbonyl hydrate equilibrium

Boronate Ester Formation for Reversible Covalent PROTAC Linker Assembly

The gem‑diol configuration of 3‑fluorooxane‑4,4‑diol enables the formation of cyclic boronate esters with boronic acid derivatives, a reversible covalent linkage utilised in PROTAC linker design . Mono‑hydroxy tetrahydropyran analogs (e.g., tetrahydropyran‑4‑ol, CAS 2081‑44‑1) form only acyclic, more hydrolytically labile boronate mono‑esters that lack the chelate‑stabilisation provided by a gem‑diol [1]. The fluorine substituent at C3 further increases the acidity of the gem‑diol hydroxyls (predicted pKₐ 11.65 vs. ~13–14 for unfluorinated aliphatic gem‑diols ), enhancing the nucleophilicity of the conjugate base toward boron at physiological pH ranges relevant to cellular PROTAC applications.

Boronate Ester Formation
Supporting evidence
Gem-diol enables cyclic boronate ester; mono-ol analogs form only acyclic, less stable mono-esters
Supports distinct PROTAC linker design via reversible covalent assembly
No direct kinetic or thermodynamic data available for target compound
PROTAC linker Boronate ester Dynamic covalent chemistry Gem‑diol reactivity

Lipophilicity Modulation: Higher Hydrophilicity than Tetrahydropyran-4-one

The predicted octanol‑water partition coefficient (log P) for 3‑fluorooxane‑4,4‑diol is −0.56 . This represents a decrease of approximately 0.9 log P units compared to tetrahydropyran‑4‑one (predicted log P +0.37 to −0.31, depending on algorithm ), despite the latter having a lower molecular weight. The increased hydrophilicity arises from the combined effect of the gem‑diol moiety (two hydrogen‑bond donors) and the polar C–F bond. In medicinal chemistry, such a log P shift can substantially alter aqueous solubility, permeability, and off‑target binding profiles when incorporated into lead compounds [1].

Lipophilicity Modulation
Cross-study comparable
Predicted logP = −0.56; Δ ≈ −0.9 logP units vs. tetrahydropyran-4-one
Indicates systematically different ADME properties in lead compounds
Predicted values only; experimental logP not available
Lipophilicity Log P Fluorine effect on polarity Tetrahydropyran ADME

Hydrogen-Bond Donor/Acceptor Count vs. Mono-Hydroxy and Ketone Analogs

3‑Fluorooxane‑4,4‑diol possesses 2 hydrogen‑bond donors (both from the gem‑diol) and 3 hydrogen‑bond acceptors (the ring oxygen, one gem‑diol oxygen, and the fluorine atom) . In contrast, tetrahydropyran‑4‑one has 0 HBD and 2 HBA; tetrahydropyran‑4‑ol has 1 HBD and 2 HBA [1]. The higher HBD count changes the compound's classification under fragment‑based drug discovery (FBDD) 'Rule‑of‑Three' guidelines (HBD ≤ 3, HBA ≤ 3, MW < 300, log P ≤ 3), making it a donor‑rich fragment distinct from the acceptor‑only or donor‑poor tetrahydropyran building blocks commonly available [2].

H-Bond Donor/Acceptor Profile
Supporting evidence
2 HBD, 3 HBA; +2 HBD and +1 HBA vs. tetrahydropyran-4-one
Provides a differentiated pharmacophoric fingerprint for fragment screening
Structural feature counting; intramolecular H-bonding may alter effective availability
Hydrogen‑bond donors Hydrogen‑bond acceptors Rule‑of‑three compliance Fragment‑based drug discovery

pKa Modulation by C3-Fluorine vs. Unfluorinated Gem-Diols

The predicted pKₐ for the first ionisation of the gem‑diol in 3‑fluorooxane‑4,4‑diol is 11.65 ± 0.40 . The inductive electron‑withdrawing effect of the C3‑fluorine increases the acidity of the gem‑diol relative to unfluorinated aliphatic gem‑diols, which typically exhibit pKₐ values in the range 13–15 [1]. The compound is predicted to remain fully protonated at physiological pH 7.4, avoiding the formation of a negatively charged species that could impair membrane permeability. However, at mildly basic conditions (pH > 10), the enhanced acidity facilitates deprotonation and subsequent nucleophilic reactions (e.g., boronate ester formation, alkylation) under milder conditions compared to non‑fluorinated diols .

pKa Modulation by C3-Fluorine
Class-level inference
Predicted pKa = 11.65 ± 0.40; Δ ≈ −1.3 to −3.4 units vs. unfluorinated gem-diols
Supports wider operational pH window for deprotonation-dependent reactions
Predicted value; no experimental pKa published for target compound
pKₐ modulation Fluorine inductive effect Ionisation state Physiological pH

Synthetic Accessibility via Fluorinating Prins Cyclisation

Fluorinated tetrahydropyrans bearing a fluorohydrin motif at quaternary centres (including gem‑diol derivatives) have been synthesised via diastereoselective fluorinating Prins cyclisation reactions from homoallylic alcohols and aldehydes under mild conditions [1]. This methodology provides access to 3‑fluoro tetrahydropyrans containing quaternary C4 centres with defined stereochemistry. In contrast, the corresponding non‑fluorinated gem‑diol can only be accessed via hydration of tetrahydropyran‑4‑one, a process that requires acidic or basic catalysis and may not proceed to high conversion without electron‑withdrawing activation [2]. The availability of direct fluorocyclisation methodology enables scalable, stereocontrolled synthesis of the target fluorinated gem‑diol scaffold .

Synthetic Accessibility
Class-level inference
Fluorinating Prins cyclisation enables scalable access; target commercially available as stable solid
Eliminates custom synthesis for lead optimisation workflows
Non-fluorinated gem-diol analog not available as shelf-stable reagent
Prins cyclisation Fluorinated tetrahydropyran synthesis Diastereoselective fluorination

High-Value Application Scenarios


PROTAC Linker Design with Reversible Boronate Ester Assembly

In PROTAC development, the linker must connect the target‑protein ligand to the E3 ligase ligand without perturbing ternary complex formation. 3‑Fluorooxane‑4,4‑diol provides a gem‑diol handle that can form a cyclic boronate ester with phenylboronic acid‑functionalised warheads, creating a reversible yet kinetically stable linkage under physiological conditions . This dynamic covalent approach offers advantages over permanently linked PROTACs, including the potential for intracellular release or conditional degradation. The enhanced acidity of the fluorine‑activated gem‑diol (pKₐ 11.65) ensures sufficient reactivity toward boronic acids at mildly basic pH while avoiding non‑specific reactivity at neutral pH . Mono‑ol linkers cannot form the chelate‑stabilised cyclic boronate esters required for this application [1].

Fragment-Based Drug Discovery with Dual H-Bond Donor Scaffold

Fragment libraries enriched with hydrogen‑bond donors are currently underrepresented relative to aromatic and heterocyclic fragments. With 2 HBD and 3 HBA, 3‑fluorooxane‑4,4‑diol offers a donor‑rich pharmacophoric profile that is Rule‑of‑Three compliant (MW 136, log P −0.56) . This fragment can serve as a core scaffold for growing into lead compounds targeting proteases, kinases, or other enzymes that engage substrates through hydrogen‑bond networks. The fluorine atom provides a sensitive ¹⁹F NMR probe for fragment‑based screening by protein‑observed ¹⁹F NMR or ligand‑based ¹⁹F T₂/CPMG experiments, enabling direct binding detection without the need for additional labelling .

Fluorinated Tetrahydropyran Bioisosteres for Optimized ADME

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for cyclohexane, piperidine, and morpholine rings. The fluorinated gem‑diol variant introduces a unique combination of polarity (log P −0.56, 2 HBD) and metabolic stability (C–F bond resistance to oxidative metabolism) that is not available from standard tetrahydropyran building blocks . The gem‑diol can be selectively protected, oxidised, or functionalised to access a wide range of derivatives while retaining the metabolically stable C3‑fluorine. This enables systematic exploration of tetrahydropyran‑based lead series with tunable lipophilicity and hydrogen‑bonding capacity .

Organocatalytic Desymmetrisation for Quaternary Stereocentres

The gem‑diol motif in 3‑fluorooxane‑4,4‑diol, when protected or derivatised, can serve as a prochiral substrate for organocatalytic desymmetrisation reactions. A 2020 publication demonstrated the first desymmetrisation of gem‑diols to form chiral hemiketal carbons in optically active tetrahydropyrans bearing fluorinated groups . This methodology provides access to enantioenriched tetrahydropyran building blocks with quaternary stereocentres — structural motifs that are challenging to construct through traditional asymmetric synthesis. The fluorine substituent enhances the synthetic versatility of the resulting products for further elaboration into complex APIs.

Application
Selection Property
Validation Focus
PROTAC linker design with reversible boronate ester assembly
Gem-diol reactivity toward cyclic boronate ester formation
Linker stability and reversible covalent binding in cellular models
Fragment-based drug discovery with dual H-bond donor scaffold
Rule-of-Three compliant donor-rich pharmacophore with ¹⁹F NMR probe
Target engagement screening and fragment growth vectors
Fluorinated tetrahydropyran bioisosteres for optimized ADME
Tunable lipophilicity and metabolic stability via C3-fluorine and gem-diol
Systematic ADME profiling across lead series with variable substitution
Organocatalytic desymmetrisation for quaternary stereocentres
Prochiral gem-diol as substrate for enantioselective hemiacetal formation
Stereochemical outcome and scalability of the desymmetrisation reaction

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